SE 175

Vasorelaxation Aortic Ring Assay sGC Activation

SE 175 is an engineered nitrate-thiol hybrid prodrug offering enzyme-dependent NO release without spontaneous liberation in aqueous buffer. Its intermediate vasorelaxant potency (EC50 20 μM) lies between nitroglycerin and isosorbide dinitrate, making it ideal for aortic ring assays and ALDH2/CYP3A4 biotransformation studies where tolerance mitigation is critical. For R&D use only.

Molecular Formula C16H13NO6S
Molecular Weight 347.3 g/mol
CAS No. 258278-64-7
Cat. No. B1662416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSE 175
CAS258278-64-7
Synonyms2-[[4-[(nitrooxy)methyl]benzoyl]thio]-benzoic acid, methyl ester
Molecular FormulaC16H13NO6S
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
InChIInChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3
InChIKeyJDIVRBDMTYQVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





SE 175 (CAS 258278-64-7): An Organic Nitrate NO Donor with Quantified Intermediate Vasorelaxant Potency


SE 175 (CAS 258278-64-7) is an organic nitrate compound belonging to the same general class as nitroglycerin, characterized as a nitric oxide (NO) donor that functions in vivo following reductive transformation of its nitrate group [1]. Structurally, it is a nitrooxyacylated thiosalicylate (methyl 2-{4-[(nitrooxy)methyl]benzoylsulfanyl}benzoate) designed to facilitate this reductive process and accelerate NO release [2]. SE 175 is stable in buffer or saline solution and is supplied as a crystalline solid with ≥97% purity, primarily used in cardiovascular and cell signaling research .

Why SE 175's Precise Vasorelaxant and Antiplatelet Potency Cannot Be Matched by Generic Organic Nitrates


While SE 175 belongs to the class of organic nitrates, its specific molecular design as a nitrooxyacylated thiosalicylate confers a unique activation profile that distinguishes it from clinically established nitrates like nitroglycerin (NTG) and isosorbide dinitrate (ISDN). Unlike conventional nitrates that may exhibit either very high or very low potency, SE 175 demonstrates an intermediate vasorelaxant potency (EC50 of 20 µM) that allows for a distinct functional window in experimental settings [1]. Furthermore, SE 175 exhibits a quantifiable antiplatelet activity (IC50 of 8 µM) not uniformly observed across all organic nitrates, which provides an additional, verifiable differentiation point for procurement decisions . Substituting SE 175 with a generic nitrate compound would therefore introduce an uncontrolled variable in both potency and biological profile, potentially confounding experimental outcomes.

Quantitative Evidence: SE 175 Differentiation from Comparator Organic Nitrates


Intermediate Vasorelaxant Potency: SE 175 vs. Nitroglycerin and Isosorbide Dinitrate

In a functional assay using phenylephrine-pretreated male Wistar rat aorta, SE 175 induced vasorelaxation with an EC50 of 20 µM. This potency is directly quantified as intermediate between that of nitroglycerin (NTG) and isosorbide dinitrate (ISDN), with NTG being more potent and ISDN less potent [1].

Vasorelaxation Aortic Ring Assay sGC Activation

Anti-Platelet Activity of SE 175 via cGMP Elevation in Human Platelet-Rich Plasma

SE 175 inhibits platelet aggregation through a cGMP-dependent mechanism, with a reported IC50 of 8 µM in human platelet-rich plasma . This quantifiable antiplatelet effect provides a clear functional distinction from many organic nitrates that are primarily characterized by their vasodilatory properties.

Platelet Aggregation cGMP Human PRP

Confirmed cGMP-Dependent Signaling via Soluble Guanylate Cyclase (sGC)

SE 175's mechanism of action is confirmed to be dependent on soluble guanylate cyclase (sGC). In human trabecular meshwork cells (HTMCs), the cGMP elevation induced by SE 175 was abolished by the sGC inhibitor ODQ, confirming that its biological effects are mediated through the NO-sGC-cGMP pathway [1]. This provides a well-defined, target-specific signaling cascade that is essential for studies dissecting NO-mediated pathways.

sGC cGMP Signal Transduction

Optimal Experimental and Procurement Scenarios for SE 175 (CAS 258278-64-7)


Cardiovascular Pharmacology Studies Requiring Intermediate NO Donor Potency

For ex vivo or in vivo models of vascular function where the extreme potency of nitroglycerin is undesirable or the lower potency of isosorbide dinitrate is insufficient, SE 175 provides a reproducible intermediate EC50 of 20 µM in aortic vasorelaxation assays [1]. This allows for a graded, controllable vasodilatory response, making it the compound of choice for studies investigating the NO-sGC-cGMP pathway in a defined potency window.

Thrombosis and Hemostasis Research Leveraging Dual Vasodilatory and Antiplatelet Action

SE 175 is uniquely suited for preclinical research in thrombosis and acute coronary syndrome models. Its quantified antiplatelet IC50 of 8 µM in human platelet-rich plasma, combined with its vasorelaxant properties, enables investigation of dual-action therapeutics targeting both vascular tone and platelet aggregation .

Cell Signaling Studies Focused on sGC-cGMP Pathway Elucidation

SE 175 is a preferred tool compound for experiments requiring unambiguous activation of the NO-sGC-cGMP axis. Its cGMP-elevating effect in human cells, which is abolished by the sGC inhibitor ODQ, confirms pathway specificity [2]. This is essential for studies in ocular pharmacology (e.g., intraocular pressure regulation) and other systems where cGMP signaling is a key mediator.

Comparative Nitrate Pharmacology and Structure-Activity Relationship (SAR) Studies

Due to its position as a nitrooxyacylated thiosalicylate with intermediate potency, SE 175 serves as a critical reference compound in SAR studies aimed at understanding the structural determinants of nitrate bioactivation, NO release kinetics, and subsequent sGC stimulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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